Pent-2-ynylmagnesium bromide, 0.50 M in THF
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Overview
Description
Synthesis Analysis
The synthesis of Pent-2-ynylmagnesium bromide, 0.50 M in THF, typically involves a Grignard reaction . This reaction is a key step in the preparation of many organic compounds .Molecular Structure Analysis
The molecular structure of this compound, is represented by the formula C5H7BrMg . This indicates that it is composed of carbon, hydrogen, bromine, and magnesium atoms .Chemical Reactions Analysis
This compound, is used in nucleophilic addition and substitution reactions . It is particularly useful in Grignard reactions, which are a key step in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, include a density of 0.935 g/mL at 25 °C . It is typically stored as a 0.5 M solution in tetrahydrofuran (THF) .Mechanism of Action
Target of Action
Pent-2-ynylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry, primarily used to form carbon-carbon bonds. They target carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
The mode of action of Pent-2-ynylmagnesium bromide involves the nucleophilic addition to carbonyl compounds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target molecule. This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, carboxylic acids, and other complex organic compounds .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in the presence of water or oxygen .
Result of Action
The result of the action of Pent-2-ynylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the total synthesis of various complex organic compounds .
Action Environment
The action of Pent-2-ynylmagnesium bromide is highly dependent on the environment. It must be handled under an inert atmosphere (typically nitrogen or argon) to prevent reaction with oxygen or moisture. It is usually used in a solvent such as tetrahydrofuran (THF), which can stabilize the Grignard reagent .
Advantages and Limitations for Lab Experiments
The main advantages of using Pent-2-ynylmagnesium bromide, 0.50 M in THF in laboratory experiments are its reactivity and stability. This compound is a highly reactive reagent and is stable under a wide range of conditions. This compound is also soluble in many organic solvents and can be used in reactions that require a polar aprotic solvent. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is not toxic but can be dangerous if mishandled or used in excess.
Future Directions
1. Pent-2-ynylmagnesium bromide, 0.50 M in THF can be used in the synthesis of new and improved pharmaceuticals.
2. This compound can be used in the synthesis of polymers and other materials.
3. This compound can be used in the synthesis of heterocyclic compounds.
4. This compound can be used in the synthesis of organometallic compounds.
5. This compound can be used as a catalyst in organic synthesis.
6. This compound can be used in the production of new and improved chemicals.
7. This compound can be used in the production of new and improved materials.
8. This compound can be used in the development of new and improved catalysts.
9. This compound can be used in the development of new and improved catalytic processes.
10. This compound can be used in the development of new and improved synthetic methods.
Synthesis Methods
Pent-2-ynylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of an alkyl halide with magnesium metal in the presence of a polar aprotic solvent such as THF. The reaction is exothermic and produces a colorless liquid (this compound) that is soluble in organic solvents. The reaction can be carried out at room temperature and is usually completed in a few minutes. The reaction equation is as follows:
R-X + Mg → R-Mg-X + MgX
Where R is an alkyl group and X is a halide.
Scientific Research Applications
Pent-2-ynylmagnesium bromide, 0.50 M in THF is used in many scientific research applications such as the synthesis of organic compounds, the synthesis of polymers, the synthesis of pharmaceuticals, and the production of organometallic compounds. This compound is also used in the synthesis of heterocyclic compounds, which are compounds that contain one or more rings of atoms of different elements. This compound is also used as a catalyst in the synthesis of organic compounds, which can be used as starting materials for the production of new drugs.
Safety and Hazards
Pent-2-ynylmagnesium bromide, 0.50 M in THF, is classified as a dangerous substance. It has hazard statements including H225, H260, H302, H314, H335, H336, and H351 . These indicate that it is highly flammable, can form explosive mixtures with air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
magnesium;pent-2-yne;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCOMURZVGTNTO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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